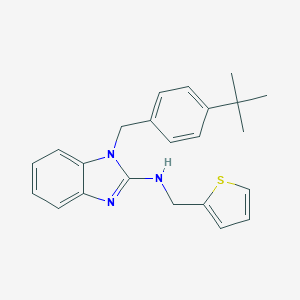![molecular formula C20H16N4O4 B226810 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226810.png)
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyrrolopyrimidine class of compounds. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. Additionally, it has been shown to have potential as an anti-inflammatory and antiviral agent.
One of the limitations of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various types of cancer.
Another area of research could focus on its potential as an anti-inflammatory and antiviral agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various inflammatory and viral diseases.
Conclusion
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of potential applications as an anticancer, anti-inflammatory, and antiviral agent. While more research is needed to fully understand its mechanism of action and potential applications, it is a promising candidate for further study.
Synthesemethoden
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Eigenschaften
Produktname |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
Molekularformel |
C20H16N4O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N4O4/c1-21-16-12-23(14-8-4-3-5-9-14)18(17(16)19(25)22(2)20(21)26)13-7-6-10-15(11-13)24(27)28/h3-12H,1-2H3 |
InChI-Schlüssel |
VFCLTTFORHNLJS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)




amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)